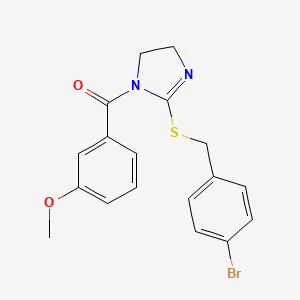
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H17BrN2O2S and its molecular weight is 405.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone is a synthetic organic molecule that belongs to the class of imidazole derivatives. Its unique structural features, including a thioether linkage and an imidazole ring, suggest significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.
Structural Overview
The compound can be represented as follows:
This structure includes:
- Imidazole ring : Known for its role in biological systems and interaction with histidine-containing enzymes.
- Bromobenzylthio group : Imparts unique electronic properties and potential for halogen bonding.
- Methoxyphenyl group : Suggests possible interactions with various biological targets.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit diverse antimicrobial activities. The presence of the thioether linkage in this compound may enhance its interaction with microbial targets. A comparative analysis of related compounds shows that those containing bromine and sulfur often demonstrate increased potency against bacterial strains.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromobenzylthioacetamide | Thioether + Amide | Antimicrobial |
| 1-(4-Bromobenzyl)-3-methylimidazolium | Imidazole + Quaternary Ammonium | Anticancer |
| 2-(4-Isopropoxyphenyl)thiazole | Thiazole + Phenyl | Antifungal |
This table illustrates how the specific combination of thioether, imidazole, and ketone functionalities in the target compound may confer unique properties compared to others.
Anticancer Potential
Research has shown that imidazole derivatives can exhibit significant anticancer activity. For instance, studies on structurally similar compounds have reported IC50 values indicating effective inhibition of cancer cell lines. The mechanism often involves the disruption of microtubule dynamics by inhibiting tubulin polymerization. This suggests that the target compound may also possess similar anticancer properties due to its structural characteristics.
The biological activity of this compound likely involves:
- Enzyme Interaction : The imidazole ring can interact with enzymes containing histidine residues.
- Receptor Modulation : The bromobenzylthio group may facilitate binding to specific receptors, influencing various signaling pathways.
- Stability Enhancement : The methoxy group could enhance the compound's stability and solubility in biological systems.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromobenzyl substituents showed enhanced activity compared to their non-brominated counterparts.
- Anticancer Activity Assessment : In vitro assays demonstrated that similar imidazole compounds exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The presence of electron-donating groups like methoxy significantly improved their activity.
Propriétés
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c1-23-16-4-2-3-14(11-16)17(22)21-10-9-20-18(21)24-12-13-5-7-15(19)8-6-13/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWDKRYTABUKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














